molecular formula C14H10F3NO4 B6394558 6-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% CAS No. 1261937-21-6

6-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95%

Cat. No. B6394558
CAS RN: 1261937-21-6
M. Wt: 313.23 g/mol
InChI Key: KMWZBURQOSIDAP-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% (6-OH-MTPN) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a derivative of nicotinic acid, and is known for its anti-inflammatory, anti-oxidative, and neuroprotective properties. 6-OH-MTPN has been used in a variety of laboratory experiments and clinical trials, and is currently being studied for its potential to treat various diseases.

Scientific Research Applications

6-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential to treat various diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. It has also been studied for its potential to treat depression, anxiety, and other mental health disorders. In addition, 6-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its anti-inflammatory, anti-oxidative, and neuroprotective properties, and has been used in laboratory experiments to study the effects of various drugs and compounds on the central nervous system.

Mechanism of Action

6-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% works by targeting the nicotinic acetylcholine receptor (nAChR) in the brain. This receptor is responsible for the release of neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood, emotion, and behavior. 6-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% binds to the nAChR, and this binding triggers the release of these neurotransmitters, which can lead to improved mood, emotion, and behavior.
Biochemical and Physiological Effects
6-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation, and has been shown to have anti-oxidative and neuroprotective effects. In addition, 6-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to have an effect on the levels of dopamine and serotonin, which can lead to improved mood, emotion, and behavior.

Advantages and Limitations for Lab Experiments

The use of 6-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and is relatively inexpensive compared to other compounds. In addition, it has a wide range of applications, and can be used to study the effects of various drugs and compounds on the central nervous system. However, there are some limitations to its use in laboratory experiments. For example, it is not always easy to control the concentration of 6-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% in the solution, and it is difficult to measure its effects on the body.

Future Directions

There are a number of potential future directions for research involving 6-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95%. For example, further research could be done to explore its potential to treat diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. In addition, further research could be done to explore its potential to treat depression, anxiety, and other mental health disorders. Furthermore, research could be done to explore the effects of 6-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% on the levels of neurotransmitters, and to determine the optimal dosage and method of administration. Finally, research could be done to explore the potential side effects of 6-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95%, and to determine the safety of its long-term use.

Synthesis Methods

6-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized through a variety of methods. The most common method is the reaction of 4-methoxy-3-trifluoromethylphenylacetonitrile (MTPN) with 6-hydroxy-nicotinic acid (6-OH-NA) in the presence of an acid catalyst. The reaction is carried out in an aqueous solution, and the resulting product is purified by recrystallization. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions, and the use of aqueous and organic solvents.

properties

IUPAC Name

5-[4-methoxy-3-(trifluoromethyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4/c1-22-11-3-2-7(5-10(11)14(15,16)17)9-4-8(13(20)21)6-18-12(9)19/h2-6H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWZBURQOSIDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CNC2=O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688405
Record name 5-[4-Methoxy-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261937-21-6
Record name 5-[4-Methoxy-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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